

# 3-Oxopropanenitrile: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Oxopropanenitrile

Cat. No.: B1221605

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CAS Number: 6162-76-1

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **3-Oxopropanenitrile**, also known as cyanoacetaldehyde. This versatile building block is instrumental in the synthesis of a wide array of heterocyclic compounds, offering significant potential in medicinal chemistry and materials science.

## Chemical and Physical Properties

**3-Oxopropanenitrile** is a highly reactive, colorless liquid with a strong odor.<sup>[1]</sup> Its bifunctional nature, containing both a ketone and a nitrile group, makes it a valuable intermediate in organic synthesis.<sup>[2][3]</sup>

Property	Value	Reference(s)
CAS Number	6162-76-1	[2][3]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> NO	[3][4]
Molecular Weight	69.06 g/mol	[2][3]
Boiling Point	166.2 ± 23.0 °C at 760 mmHg	[5]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[5]
Flash Point	54.3 ± 22.6 °C	[5]
InChI Key	ZMMOYIXZGHJMNI-UHFFFAOYSA-N	[3]
SMILES	N#CCC=O	[4]

## Synthesis and Experimental Protocols

Several synthetic routes to **3-Oxopropanenitrile** and its derivatives have been established, each with distinct advantages. Key methodologies are detailed below.

### Lithium-Mediated Cyanation

This method involves the deprotonation of acetonitrile with a strong base like n-butyllithium to form a highly nucleophilic lithiated nitrile species. This intermediate readily reacts with electrophilic carbonyl compounds, such as methyl esters, to yield **3-Oxopropanenitrile** derivatives.[2]

Experimental Protocol:

- To a solution of acetonitrile in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of n-butyllithium dropwise.
- Stir the resulting mixture at -78°C for 30 minutes to ensure complete formation of the lithiated nitrile.
- Add the desired methyl carboxylate ester dropwise to the reaction mixture.

- Allow the reaction to proceed at  $-78^{\circ}\text{C}$  for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **3-Oxopropanenitrile** derivative.[\[2\]](#)

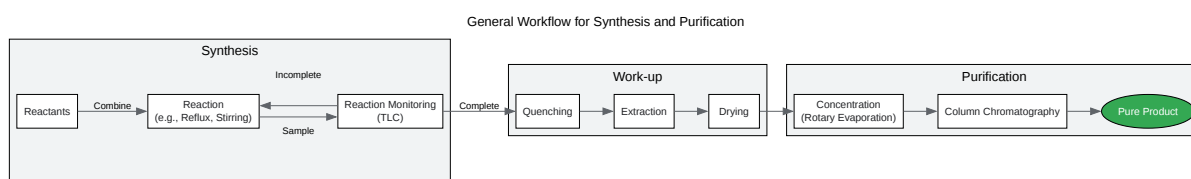
## Electrophilic Cyanoacetylation of Heterocycles

This approach provides a direct route to introduce the cyanoacetyl group onto various heterocyclic and aromatic systems. A common strategy involves the in situ generation of a mixed anhydride from cyanoacetic acid and an anhydride like acetic or trifluoroacetic anhydride, which then acts as the electrophilic acylating agent.[\[3\]](#)

### Experimental Protocol:

- To a solution of the heterocyclic substrate in a suitable solvent (e.g., dichloromethane), add cyanoacetic acid and an anhydride (e.g., trifluoroacetic anhydride).
- Optionally, a Lewis acid catalyst such as magnesium perchlorate hexahydrate can be added to enhance the reaction rate.[\[3\]](#)
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the heterocyclic **3-Oxopropanenitrile**.<sup>[6]</sup>



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Caption: General workflow for the synthesis and purification of **3-Oxopropanenitrile** derivatives.

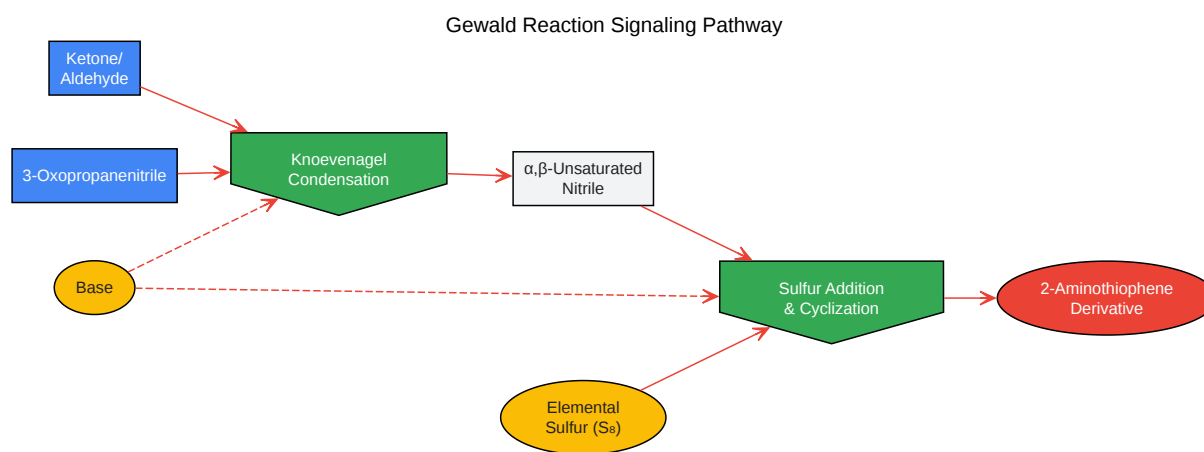
## Chemical Reactivity and Applications

**3-Oxopropanenitrile** is a key precursor in the synthesis of a multitude of heterocyclic compounds due to its reactive carbonyl and nitrile functionalities.<sup>[2][3]</sup>

## The Gewald Reaction

A cornerstone of its application is the Gewald reaction, a multicomponent reaction that provides an efficient route to highly substituted 2-aminothiophenes.<sup>[3][7]</sup> These thiophene derivatives are important scaffolds in medicinal chemistry. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as **3-Oxopropanenitrile**, in the presence of elemental sulfur and a base.<sup>[7][8]</sup>

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable  $\alpha,\beta$ -unsaturated nitrile intermediate.[8] The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the 2-aminothiophene ring.[8]



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Caption: Simplified signaling pathway of the Gewald reaction for 2-aminothiophene synthesis.

## Synthesis of Other Heterocycles

Beyond the Gewald reaction, **3-Oxopropanenitrile** and its derivatives are employed in the synthesis of a variety of other heterocyclic systems, including:

- Pyridines and Pyrimidines: Through condensation reactions with compounds like ureas and guanidines.
  - Pyrans and Thiazoles: Via cyclization reactions involving different reagents and conditions.
- [3]

- Thiadiazoles and Triazoles: Used as a building block for more complex fused heterocyclic systems.[2]

## Biological Activity

Derivatives of **3-Oxopropanenitrile** have garnered significant interest in drug discovery due to their diverse biological activities. Research has indicated potential applications in the following areas:

- Antimicrobial Properties: Certain derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]
- Anticancer Activity: Some analogs have exhibited cytotoxic effects on cancer cell lines, suggesting potential as novel anticancer agents.[2]
- Enzyme Inhibition: Studies have shown that some compounds derived from **3-Oxopropanenitrile** can inhibit specific enzymes involved in various metabolic pathways.[2]

## Spectroscopic Characterization

The structural elucidation of **3-Oxopropanenitrile** and its derivatives is routinely performed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: Key characteristic absorption bands include a strong nitrile ( $C\equiv N$ ) stretch and a sharp carbonyl ( $C=O$ ) stretch.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1H$ -NMR: Provides information on the proton environment, including the characteristic signals for the methylene protons adjacent to the carbonyl and nitrile groups.[3]
  - $^{13}C$ -NMR: Confirms the carbon skeleton, showing distinct resonances for the carbonyl carbon, the nitrile carbon, and the methylene carbon.

## Safety and Handling

While a specific safety data sheet for **3-Oxopropanenitrile** is not readily available, data for related compounds suggest that it should be handled with care in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[9] Avoid inhalation, ingestion, and contact with skin and eyes.[1] Store in a cool, dry place away from incompatible materials.[4]

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